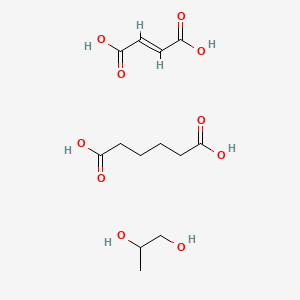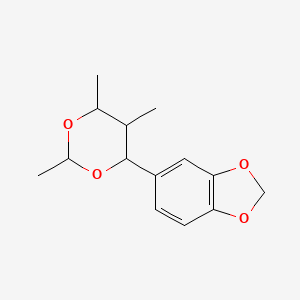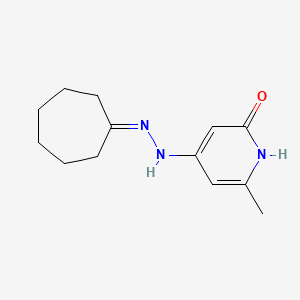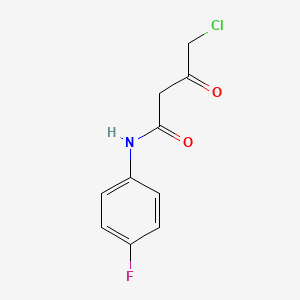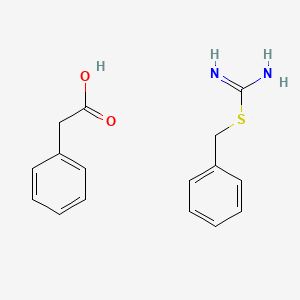
Benzyl carbamimidothioate;2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl carbamimidothioate and 2-phenylacetic acid are two distinct organic compounds with unique properties and applications. Benzyl carbamimidothioate is a thiourea derivative, while 2-phenylacetic acid is an aromatic carboxylic acid. Both compounds have significant roles in various chemical reactions and industrial applications.
Méthodes De Préparation
Benzyl Carbamimidothioate
Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines. The reaction typically occurs under mild conditions, with the formation of the thiourea derivative as the primary product.
2-Phenylacetic Acid
2-Phenylacetic acid can be prepared by the hydrolysis of benzyl cyanide using either sulfuric acid or hydrochloric acid as catalysts . Another method involves the oxidation of phenylacetaldehyde with copper (II) hydroxide . Industrial production often employs the hydrolysis of phenylacetonitrile or the oxidation of phenylacetaldehyde.
Analyse Des Réactions Chimiques
Benzyl Carbamimidothioate
Oxidation: Benzyl carbamimidothioate can undergo oxidation to form benzyl isothiocyanate.
Reduction: Reduction of benzyl carbamimidothioate can yield benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, forming various thiourea derivatives.
2-Phenylacetic Acid
Decarboxylation: 2-Phenylacetic acid undergoes ketonic decarboxylation to form ketones.
Condensation: It can condense with itself to form dibenzyl ketone or with other carboxylic acids to form phenylacetone.
Oxidation: Oxidation of 2-phenylacetic acid can produce benzaldehyde and benzoic acid.
Applications De Recherche Scientifique
Benzyl Carbamimidothioate
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
2-Phenylacetic Acid
Chemistry: Serves as a precursor for the synthesis of phenylacetone, an intermediate in the production of amphetamines.
Biology: Acts as an auxin, a type of plant hormone, though its effect is weaker than indole-3-acetic acid.
Medicine: Used in the treatment of hyperammonemia and associated encephalopathy.
Industry: Employed in the production of fragrances and flavors due to its honey-like odor.
Mécanisme D'action
Benzyl Carbamimidothioate
The mechanism of action of benzyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. It can also undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis.
2-Phenylacetic Acid
2-Phenylacetic acid exerts its effects through various metabolic pathways. It is metabolized by monoamine oxidase and aldehyde dehydrogenase to form phenylacetaldehyde and subsequently benzoic acid . In plants, it functions as an auxin, influencing growth and development .
Comparaison Avec Des Composés Similaires
Benzyl Carbamimidothioate
Similar Compounds: Benzyl isothiocyanate, benzylamine.
Uniqueness: Benzyl carbamimidothioate’s ability to form thiourea derivatives makes it unique compared to benzyl isothiocyanate and benzylamine.
2-Phenylacetic Acid
Propriétés
Numéro CAS |
60834-61-9 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;2-phenylacetic acid |
InChI |
InChI=1S/C8H10N2S.C8H8O2/c9-8(10)11-6-7-4-2-1-3-5-7;9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10);1-5H,6H2,(H,9,10) |
Clé InChI |
NWWSIJDFEHVQDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


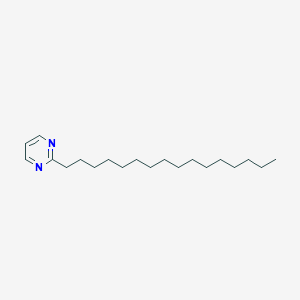
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
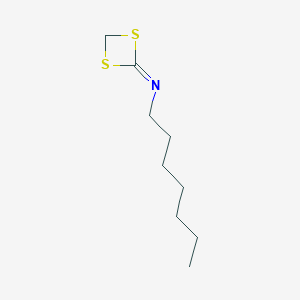
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)
